![molecular formula C13H17F2NO2 B2490818 4-({[(2,6-Difluorophenyl)methyl]amino}methyl)oxan-4-ol CAS No. 1493732-88-9](/img/structure/B2490818.png)
4-({[(2,6-Difluorophenyl)methyl]amino}methyl)oxan-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({[(2,6-Difluorophenyl)methyl]amino}methyl)oxan-4-ol, also known as Difluoromethylornithine (DFMO), is a chemical compound that has been widely studied for its potential as an anticancer agent. DFMO is a small molecule that inhibits the enzyme ornithine decarboxylase (ODC), which is involved in the production of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to the development of cancer. DFMO has been shown to be effective in reducing polyamine levels and inhibiting tumor growth in preclinical studies.
作用机制
DFMO inhibits the enzyme ODC, which is involved in the production of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to the development of cancer. By inhibiting ODC, DFMO reduces polyamine levels and inhibits tumor growth. DFMO has also been shown to induce apoptosis (programmed cell death) in cancer cells.
生化和生理效应
DFMO has been shown to reduce polyamine levels in various tissues, including the prostate, colon, and breast. DFMO has also been shown to have anti-inflammatory effects and to modulate immune function. DFMO has been well-tolerated in clinical trials, with the most common side effects being gastrointestinal disturbances and mild to moderate hematologic toxicity.
实验室实验的优点和局限性
DFMO has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate cells and tissues, and it has a well-defined mechanism of action. DFMO has also been extensively studied in preclinical models and clinical trials, providing a wealth of data on its efficacy and safety. However, DFMO has some limitations for use in laboratory experiments. It is a relatively expensive compound, and its synthesis can be complex. DFMO also has a short half-life in vivo, which can limit its effectiveness.
未来方向
DFMO has several potential future directions for research. One area of interest is the development of combination therapies that include DFMO and other anticancer agents. DFMO has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models, and clinical trials are ongoing to evaluate these combinations in cancer patients. Another area of interest is the development of new formulations of DFMO that improve its pharmacokinetic properties and increase its effectiveness. DFMO has also been studied for its potential in other diseases, including parasitic infections and neurodegenerative disorders, and further research in these areas may lead to new therapeutic applications for DFMO.
合成方法
DFMO can be synthesized through a multi-step process starting from 2,6-difluorobenzaldehyde. The first step involves the conversion of the aldehyde to a nitrile through a cyanation reaction. The nitrile is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride. The amine is then protected with a tert-butyloxycarbonyl (Boc) group, and the hydroxyl group is introduced through a Williamson ether synthesis reaction. The Boc protecting group is then removed, and the resulting compound is DFMO.
科学研究应用
DFMO has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that DFMO can inhibit tumor growth in a variety of cancer types, including colon, breast, and prostate cancer. DFMO has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. Clinical trials have been conducted to evaluate the safety and efficacy of DFMO in cancer patients, and the results have been promising. DFMO has also been studied for its potential in other diseases, including parasitic infections and neurodegenerative disorders.
属性
IUPAC Name |
4-[[(2,6-difluorophenyl)methylamino]methyl]oxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2/c14-11-2-1-3-12(15)10(11)8-16-9-13(17)4-6-18-7-5-13/h1-3,16-17H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHASWVMHZJOYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNCC2=C(C=CC=C2F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(2,6-Difluorophenyl)methyl]amino}methyl)oxan-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

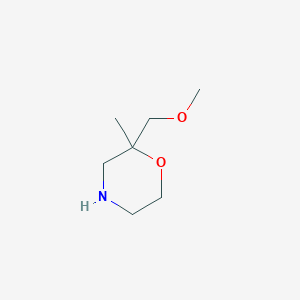
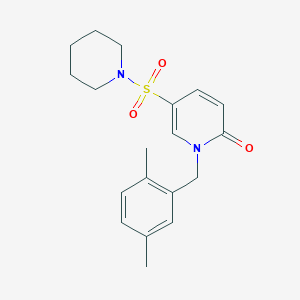

![2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2490739.png)
![2-(Furan-2-yl)-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490740.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-hexyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2490741.png)
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-cyclopentylurea](/img/structure/B2490742.png)
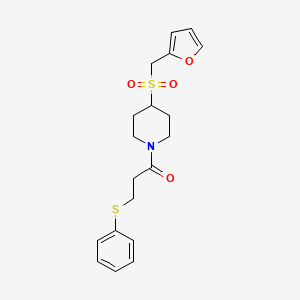
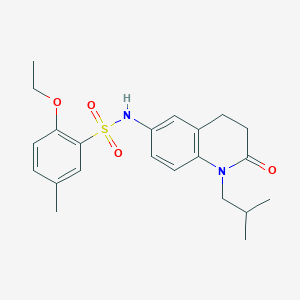
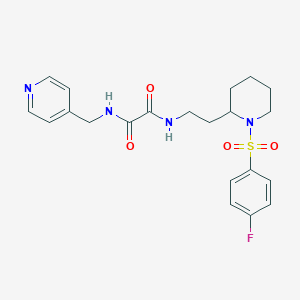
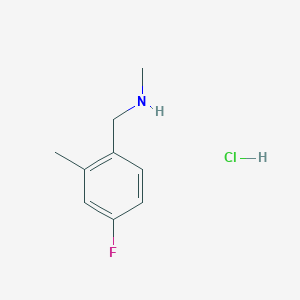
![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine](/img/structure/B2490751.png)
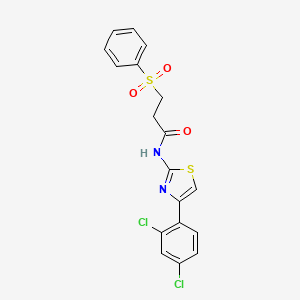
![2-[5-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2490756.png)